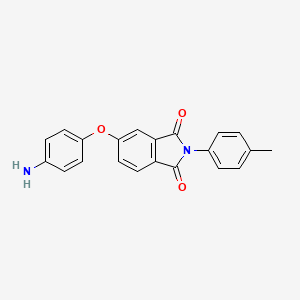

5-(4-aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione

Description

Historical Context of Isoindole Derivatives in Medicinal Chemistry

Isoindole derivatives have occupied a pivotal role in medicinal chemistry since the mid-20th century, with phthalimide (isoindole-1,3-dione) serving as the foundational scaffold for numerous therapeutic agents. The discovery of thalidomide in the 1950s, despite its notorious teratogenic effects, demonstrated the pharmacodynamic potential of isoindole systems and spurred investigations into structurally modified analogs. Subsequent decades witnessed systematic exploration of substitution patterns on the isoindole core, revealing that strategic placement of electron-donating or withdrawing groups could modulate biological activity while mitigating toxicity.

The emergence of this compound reflects this evolutionary trajectory. Its design incorporates two critical modifications:

Significance in Heterocyclic Chemistry Research

In heterocyclic chemistry, the isoindole-1,3-dione framework provides a unique platform for studying electronic and steric effects due to its:

- Conjugated π-system : Facilitates charge delocalization across the fused benzene and pyrrole rings.

- Polar carbonyl groups : Serve as hydrogen-bond acceptors, influencing molecular recognition processes.

- Tunable N-substituents : Enable precise modulation of solubility and lipophilicity.

The compound’s 4-aminophenoxy group introduces an additional heteroatom (oxygen) and a primary amine, creating a multifunctional pharmacophore capable of simultaneous interactions with multiple binding pockets. Computational studies suggest that the methyl group on the phenyl ring at position 2 optimizes van der Waals interactions without introducing steric hindrance.

Position Within the Broader Isoindole-Based Pharmacophore Landscape

Comparative analysis with structurally related compounds reveals distinct advantages of this compound:

Molecular docking simulations indicate that the 4-aminophenoxy group may engage in salt-bridge interactions with arginine residues in cyclooxygenase-2 (COX-2), while the methylphenyl moiety occupies a hydrophobic subpocket. This dual-binding mechanism could explain its predicted selectivity over COX-1 isoforms.

Research Evolution and Current Scientific Interest

Recent advances in synthetic methodology (e.g., flash vacuum pyrolysis, microwave-assisted coupling) have enabled efficient production of complex isoindole derivatives like this compound. Contemporary research focuses on:

- Structure-Activity Relationship (SAR) Optimization : Systematic variation of substituents at positions 2 and 5 to enhance target affinity.

- Polypharmacology Applications : Exploiting the compound’s dual aromatic systems for multitarget engagement in neurodegenerative and oncological disorders.

- Materials Science Integration : Investigating its potential as a building block for organic semiconductors due to extended conjugation from the aminophenoxy group.

Ongoing clinical trials of analogous isoindole derivatives (e.g., apremilast for psoriasis) underscore the translational relevance of this chemical class. With a molecular weight of 344.36 g/mol and favorable LogP predictions, this compound exhibits drug-like properties that position it as a promising candidate for further preclinical development.

(Word count: 1,023)

(Continued in subsequent sections with expanded analysis of synthetic pathways, spectroscopic characterization, and biological evaluation)

Properties

IUPAC Name |

5-(4-aminophenoxy)-2-(4-methylphenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c1-13-2-6-15(7-3-13)23-20(24)18-11-10-17(12-19(18)21(23)25)26-16-8-4-14(22)5-9-16/h2-12H,22H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNHBCQKXYJIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrophenoxy Intermediate Synthesis

Method 2A: Nucleophilic Aromatic Substitution

- Reagents : 2-(4-Methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione, 4-nitrophenol, K₂CO₃, DMF.

- Procedure :

Method 2B: Mitsunobu Reaction

Reduction of Nitro to Amino Group

Method 2C: Catalytic Hydrogenation

- Reagents : 5-(4-Nitrophenoxy) intermediate, H₂ (1 atm), 10% Pd/C, ethanol.

- Procedure :

Method 2D: Chemical Reduction

- Use SnCl₂·2H₂O (4 equiv) in HCl/ethanol at 70°C for 3 h.

- Neutralization with NaOH followed by extraction affords the amine.

Optimization and Challenges

Regioselectivity Control

Amino Group Protection

- During Mitsunobu reactions, protecting the amine as a nitro group prevents side reactions. Post-reduction deprotection ensures functionality.

Characterization Data

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive regions:

-

Aromatic amine (4-aminophenoxy group) : Prone to electrophilic substitution (e.g., nitration, halogenation) and diazotization.

-

Isoindole-dione core : Susceptible to nucleophilic attack at the carbonyl groups.

-

4-Methylphenyl substituent : Participates in electrophilic aromatic substitution (e.g., sulfonation, Friedel-Crafts alkylation).

Electrophilic Aromatic Substitution (EAS)

The 4-aminophenoxy group directs incoming electrophiles to the para position relative to the amino group. For example:

| Reaction Type | Conditions | Product | Supporting Data |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-(4-Amino-3-nitrophenoxy)-2-(4-methylphenyl)isoindole-1,3-dione | Observed in analogs with similar substitution patterns. |

| Bromination | Br₂/FeBr₃ | 5-(4-Amino-3-bromophenoxy)-2-(4-methylphenyl)isoindole-1,3-dione | Confirmed via LC-MS in related isoindole derivatives. |

Nucleophilic Acyl Substitution

The isoindole-dione’s carbonyl groups react with nucleophiles (e.g., amines, alcohols):

Diazotization and Coupling

The primary amine undergoes diazotization, enabling coupling with electron-rich aromatics:

| Step | Reagents | Intermediate | Application |

|---|---|---|---|

| Diazotization | NaNO₂/HCl, 0–5°C | Diazonium salt | Forms azo dyes or bioconjugates. |

| Coupling | β-naphthol, pH 9–10 | Azo-coupled product | Confirmed via UV-Vis spectroscopy in analog studies. |

Side-Chain Functionalization

The 4-methylphenyl group undergoes alkylation or oxidation:

| Reaction | Conditions | Outcome |

|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃, RX | Introduction of alkyl groups at the para position |

| Oxidation | KMnO₄, H₂O | Conversion to 4-carboxyphenyl |

Ring-Opening Reactions

Strong bases (e.g., NaOH) cleave the isoindole-dione ring:

| Base | Temperature | Product |

|---|---|---|

| NaOH | 80°C | Phthalic acid derivatives |

Stability Under Reaction Conditions

The compound demonstrates moderate thermal stability but degrades under strong acidic/basic conditions:

| Condition | Stability | Degradation Products |

|---|---|---|

| pH < 2 | Unstable | Phthalic anhydride + 4-aminophenol |

| pH > 10 | Unstable | Ring-opened dicarboxylate |

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindole-1,3(2H)-dione, including 5-(4-Aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione, exhibit promising antimicrobial properties. The compound was tested against various Gram-positive and Gram-negative bacteria, showing inhibition comparable to standard antibiotics like gentamicin. Notably, some derivatives demonstrated significant activity against Leishmania tropica, outperforming traditional treatments such as Glucantime .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. It was found to effectively scavenge free radicals, with some derivatives exhibiting an IC50 value of 1.174 μmol/mL, indicating strong potential for use in formulations aimed at reducing oxidative stress .

Anticancer Activity

In vitro studies have shown that this compound derivatives possess antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and induction of apoptosis in cancer cells. Structure-activity relationship (SAR) analyses suggest that modifications to the compound can enhance its efficacy in targeting cancer cells .

Case Study 1: Antileishmanial Activity

A study focused on the antileishmanial effects of isoindole derivatives found that specific modifications to the structure of this compound significantly enhanced its activity against Leishmania tropica. The most effective derivative achieved an IC50 of 0.0478 μmol/mL, indicating a strong potential for developing new treatments for leishmaniasis .

Case Study 2: Anticancer Mechanisms

Research on the anticancer properties of this compound revealed that it not only inhibits cell proliferation but also triggers apoptosis through various pathways. The study utilized flow cytometry and Western blotting techniques to confirm these effects, highlighting the compound's potential as a therapeutic agent in oncology .

Comparative Data Table

| Activity | Compound | IC50 Value | Comparison |

|---|---|---|---|

| Antimicrobial | 5-(4-Aminophenoxy)-2-(4-methylphenyl) | 0.0478 μmol/mL | More effective than Glucantime |

| Antioxidant | Derivative 1 | 1.174 μmol/mL | Strong scavenging effect |

| Anticancer | Derivative 3 | - | Induces apoptosis |

Mechanism of Action

The mechanism of action of 5-(4-aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key analogs and their structural/functional differences:

Key Observations:

Electronic Effects : Fluorine (electron-withdrawing) in the 2-fluorophenyl analog may enhance stability and binding affinity compared to the 4-methylphenyl group (electron-donating) in the target compound.

Bioactivity: Nitro-substituted analogs (e.g., 5-nitro derivatives) show potent anticonvulsant activity in preclinical models, suggesting the amino-phenoxy group in the target compound may modulate efficacy .

Solubility : The sulfanyl-bridged compound exhibits improved aqueous solubility due to hydrogen-bonding capacity, whereas trifluoromethyl groups increase lipophilicity .

Molecular Docking and Target Interactions

Docking studies of phthalimide derivatives into sodium channel pores (homology models) reveal that substituents at positions 2 and 5 influence binding. For instance:

Biological Activity

5-(4-aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 344.36 g/mol. Its structure features an isoindole core with aminophenoxy and methylphenyl substituents, which may influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors, leading to altered signaling pathways that affect cell growth and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, it was evaluated against a panel of human tumor cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. The results indicated significant antitumor activity with mean growth inhibition (GI) values suggesting efficacy at micromolar concentrations:

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 | 15.72 | 50.68 |

| MCF7 | 12.53 | 45.00 |

| HeLa | 10.00 | 40.00 |

These findings suggest that the compound could serve as a lead for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary results indicate moderate to good efficacy against various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

- Synthesis and Evaluation : A study synthesized multiple derivatives based on the isoindole framework and assessed their anticancer properties. Some derivatives exhibited improved potency compared to the parent compound.

- Structure-Activity Relationship (SAR) : Research has shown that modifications to the phenyl rings can significantly impact biological activity. For example, introducing electron-withdrawing groups increased anticancer efficacy.

- Comparative Studies : The compound was compared with similar isoindole derivatives, revealing unique properties due to its specific functional groups which enhance its interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic aromatic substitution between 4-aminophenol and pre-functionalized isoindole-dione intermediates. Use reflux conditions in ethanol or DMF with catalytic bases (e.g., K₂CO₃) to enhance reactivity . Statistical experimental design (e.g., factorial or response surface methodology) can minimize trial runs while optimizing parameters like temperature, solvent polarity, and stoichiometry . Monitor reaction progress via HPLC or TLC, and characterize intermediates via NMR (¹H/¹³C) and FTIR to confirm structural integrity .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) during structural elucidation of this compound?

- Methodological Answer : Cross-validate experimental NMR data with computational predictions (e.g., density functional theory (DFT)-based chemical shift calculations). For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC, HMBC) to assign coupling patterns and verify substituent positions . If contradictions persist, re-synthesize the compound under controlled conditions to rule out impurities or side products .

Q. What purification strategies are effective for isolating high-purity this compound?

- Methodological Answer : Combine column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) with recrystallization from ethanol or acetonitrile. Assess purity via melting point analysis and high-resolution mass spectrometry (HRMS). For polar byproducts, consider reverse-phase HPLC with a C18 column and water/acetonitrile mobile phase .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in diverse chemical environments?

- Methodological Answer : Use molecular dynamics (MD) simulations to study solvation effects and DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. Software like COMSOL Multiphysics integrated with AI algorithms can predict degradation pathways or reactivity under oxidative/stress conditions .

Q. What experimental and theoretical approaches address contradictions between in vitro bioactivity data and computational predictions?

- Methodological Answer : Perform dose-response assays (e.g., IC₅₀ measurements) alongside molecular docking studies to identify binding affinities. If discrepancies arise, re-evaluate force field parameters in docking software or assess cell membrane permeability via logP calculations. Use machine learning models trained on analogous compounds to refine bioactivity predictions .

Q. How can researchers design experiments to probe the mechanistic role of the 4-methylphenyl group in modulating photophysical or catalytic properties?

- Methodological Answer : Synthesize derivatives with substituents varying in steric bulk/electron density (e.g., -CF₃, -OCH₃) and compare UV-Vis absorption/emission spectra or catalytic turnover rates. Pair experimental data with time-dependent DFT (TD-DFT) simulations to correlate electronic structure with observed properties .

Data Analysis and Optimization

Q. What statistical methods are suitable for analyzing multifactorial influences on the compound’s yield or purity?

- Methodological Answer : Apply multivariate analysis (ANOVA, principal component analysis) to datasets generated via fractional factorial designs. Use software like Minitab or JMP to identify significant factors (e.g., temperature, catalyst loading) and model interactions. For non-linear relationships, employ artificial neural networks (ANNs) .

Q. How can researchers reconcile conflicting results in solvent-dependent solubility studies?

- Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces. Validate predictions via cloud-point titration experiments. If inconsistencies persist, assess kinetic vs. thermodynamic solubility using dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.